tert-Butyl-2-[4-(Cyanomethyl)phenoxy]acetat
Übersicht
Beschreibung
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is used in various chemical syntheses and research applications due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry: It finds applications in the production of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate typically involves the reaction of 4-(cyanomethyl)phenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid or alcohol. The cyanomethyl group can participate in various organic transformations, contributing to the compound’s versatility in chemical syntheses .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate can be compared with similar compounds such as:
tert-Butyl 2-[4-(bromomethyl)phenoxy]acetate: This compound has a bromomethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
tert-Butyl 2-[4-(methoxymethyl)phenoxy]acetate:
These comparisons highlight the unique reactivity and applications of tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate in various fields of research and industry.
Eigenschaften
IUPAC Name |
tert-butyl 2-[4-(cyanomethyl)phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEWOLARWFGZSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567313 | |
Record name | tert-Butyl [4-(cyanomethyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-21-4 | |
Record name | tert-Butyl [4-(cyanomethyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.